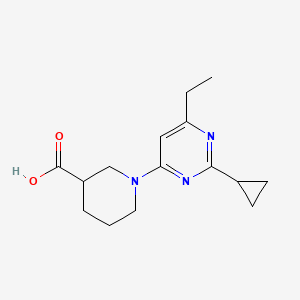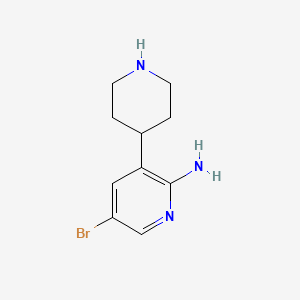
5-Bromo-3-(piperidin-4-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14BrN3. It is a brominated derivative of pyridine, featuring a piperidine ring attached to the pyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the following steps:
Bromination: The starting material, 2-aminopyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
5-Bromo-3-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
科学的研究の応用
5-Bromo-3-(piperidin-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of brominated pyridine derivatives and their potential therapeutic effects.
作用機序
The mechanism of action of 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
類似化合物との比較
Similar Compounds
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: This compound has a similar structure but with the piperidine ring attached at a different position.
2-Aminopyridine Derivatives: These compounds share the pyridine core and can undergo similar chemical reactions.
Uniqueness
5-Bromo-3-(piperidin-4-yl)pyridin-2-amine is unique due to the specific positioning of the bromine atom and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the development of novel therapeutic agents and in various research applications .
特性
分子式 |
C10H14BrN3 |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
5-bromo-3-piperidin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H14BrN3/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2,(H2,12,14) |
InChIキー |
BAKXIVLEYCHZMB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(N=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


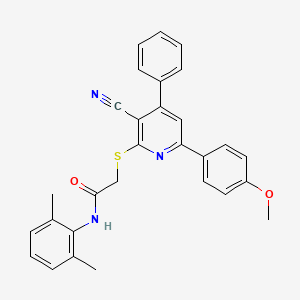
![2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15055467.png)

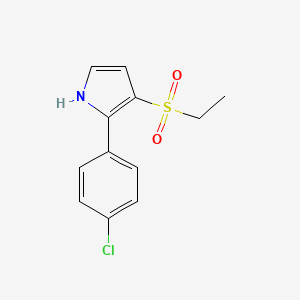
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
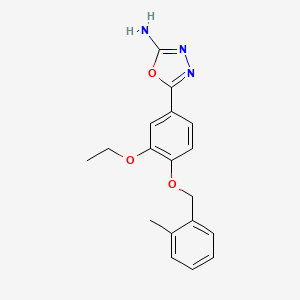
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
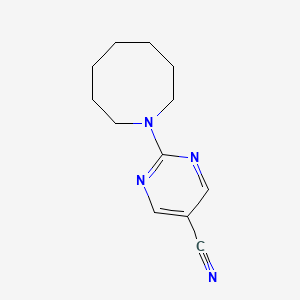
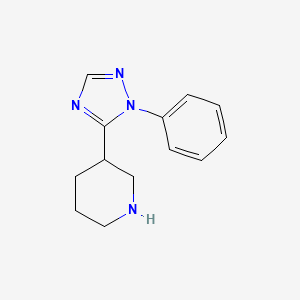
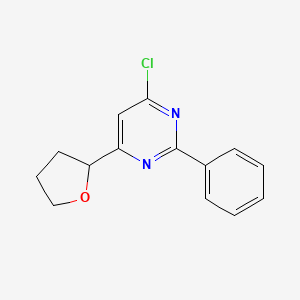
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
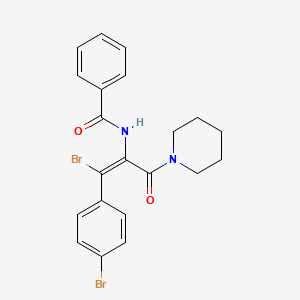
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
